1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride
Description
1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride is an organic compound with the molecular formula C10H20N2O.2ClH. It is a dihydrochloride salt form of 1-[(1R,2R)-2-methoxycyclopentyl]piperazine, which is a derivative of piperazine. This compound is typically found as a solid powder and is soluble in water and alcohols .
Properties
IUPAC Name |
1-[(1R,2R)-2-methoxycyclopentyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-13-10-4-2-3-9(10)12-7-5-11-6-8-12;;/h9-11H,2-8H2,1H3;2*1H/t9-,10-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSHSXURMXJMOF-HSTMFJOWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC[C@H]1N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride involves several steps. One common method includes the reaction of 1-[(1R,2R)-2-methoxycyclopentyl]amine with piperazine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and purification systems to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products, where its unique chemical properties are leveraged for specific applications
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride can be compared with other similar compounds, such as:
1-[(1R,2R)-2-Methoxycyclohexyl]piperazine: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring, which may result in different chemical and biological properties.
1-[(1R,2R)-2-Methoxyphenyl]piperazine: This compound contains a phenyl ring, which can significantly alter its reactivity and interactions with biological targets.
1-[(1R,2R)-2-Methoxycyclopropyl]piperazine: The cyclopropyl ring in this compound introduces strain and unique reactivity compared to the cyclopentyl derivative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
